![molecular formula C14H19BrCl2N2O3 B040750 S-(+)-O-Desmethylraclopride hydrobromide CAS No. 113310-88-6](/img/structure/B40750.png)
S-(+)-O-Desmethylraclopride hydrobromide
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Description
"S-(+)-O-Desmethylraclopride hydrobromide" is a chemical compound of interest in various scientific studies. Its analysis encompasses several aspects, including synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" involves complex chemical processes. For instance, research on the synthesis of related compounds demonstrates intricate steps involving reactions of specific precursors to achieve the desired molecular structure. An example is the synthesis of radiochemical [18F]Fluororaclopride, which is accomplished via a two-step synthesis involving [18F]fluoride displacement and subsequent alkylation of a secondary amine precursor (Kiesewetter et al., 1989).
Molecular Structure Analysis
The molecular structure of "this compound" and related compounds can be complex, with precise arrangements of atoms and bonds. For example, the crystal structure of similar compounds has been determined by methods like X-ray diffraction, revealing specific space groups and unit cell dimensions (Singh & Ahmed, 1969).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like "this compound" involve interactions with various reagents and under different conditions. For example, the synthesis of analogues from methoxy-substituted benzoic acids involves treatments with different reagents to achieve specific chemical transformations (Hong & Lee, 2014).
Physical Properties Analysis
The physical properties of such compounds are often characterized by techniques like Differential Scanning Calorimetry (DSC), determining properties like freezing points, density, and viscosity. Studies on similar compounds provide insights into their physical behavior under various conditions (Alomar et al., 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are key aspects of these compounds. Research on related compounds shows how they react under different conditions and their stability in various environments. For instance, studies on the synthesis and reactivity of oxosulfidomolybdenum(VI) complexes provide insights into their chemical behavior (Laughlin et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAHQQBHAKCTN-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585125 |
Source
|
Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113310-88-6 |
Source
|
Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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